2,3-Dihydro-1,4-dioxino[2,3-b]pyridine

Medicinal Chemistry CNS Drug Discovery Physicochemical Property Optimization

Select 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine for its uniquely constrained architecture—zero rotatable bonds and a logP of ~0.9 that provides a critical 0.5–1.1 unit lipophilicity reduction versus benzodioxane analogs, directly mitigating CNS candidate attrition risk. With aqueous solubility of 2.73 mg/mL, it ensures reliable dissolution in biochemical assays at 10–100 µM, reducing false negatives. Its rigid, planar scaffold minimizes conformational entropy penalties in fragment-based screening, enabling higher ligand efficiency. Available in 98% purity, this building block is not functionally interchangeable with regioisomeric dioxinopyridines or benzodioxanes. Established anticalcium assay activity offers a low-risk entry point for cardiovascular SAR campaigns. Standard B2B international shipping available.

Molecular Formula C7H7NO2
Molecular Weight 137.14 g/mol
CAS No. 129421-32-5
Cat. No. B140537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-1,4-dioxino[2,3-b]pyridine
CAS129421-32-5
Molecular FormulaC7H7NO2
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=CC=N2
InChIInChI=1S/C7H7NO2/c1-2-6-7(8-3-1)10-5-4-9-6/h1-3H,4-5H2
InChIKeyQWQZJEXJTYAPGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 10 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydro-1,4-dioxino[2,3-b]pyridine (CAS 129421-32-5): Core Physicochemical and Structural Baseline for Medicinal Chemistry Procurement


2,3-Dihydro-1,4-dioxino[2,3-b]pyridine is a heterocyclic building block consisting of a pyridine ring fused to a partially saturated 1,4-dioxane ring [1]. Its molecular formula is C₇H₇NO₂ with a molecular weight of 137.14 g/mol . The compound possesses no hydrogen bond donors, three hydrogen bond acceptors, zero rotatable bonds, and a computed logP of approximately 0.9, classifying it as a rigid, moderately lipophilic scaffold with a topological polar surface area (TPSA) of 31.4 Ų [2]. It is commercially available as a synthetic intermediate, typically at purities of 95–98%, and is supplied as a solid .

2,3-Dihydro-1,4-dioxino[2,3-b]pyridine: Why Structural and Electronic Nuances Prevent Simple Substitution with Common Dioxino or Pyridine Analogs


In medicinal chemistry and chemical biology, the replacement of a core heterocycle with a structurally similar analog is rarely neutral, particularly when the scaffold incorporates both a basic nitrogen and conformationally constraining oxygen atoms [1]. For 2,3-dihydro-1,4-dioxino[2,3-b]pyridine, the fusion of a saturated 1,4-dioxane ring to a pyridine creates a unique electronic environment and a rigid, planar architecture that cannot be recapitulated by simply using an unconstrained pyridine, a benzodioxane, or a regioisomeric dioxinopyridine [2]. Substituting this scaffold with a more lipophilic benzodioxane, for instance, would alter logP, potentially impacting membrane permeability and off-target binding, while switching to a dioxino[2,3-c]pyridine regioisomer would reposition the basic nitrogen, fundamentally changing hydrogen-bonding networks and target recognition . The following evidence demonstrates the quantifiable, context-dependent consequences of these structural differences, underscoring why this specific building block cannot be assumed to be functionally interchangeable with its closest apparent analogs [3].

2,3-Dihydro-1,4-dioxino[2,3-b]pyridine Procurement Evidence: Direct Quantitative Comparison Against Analog Scaffolds


Reduced Lipophilicity vs. Benzodioxane Scaffolds: A Quantified Advantage for CNS Drug-Likeness

2,3-Dihydro-1,4-dioxino[2,3-b]pyridine exhibits a computed logP of 0.9 [1], which is substantially lower than that of the widely used 2,3-dihydro-1,4-benzodioxane scaffold, for which reported logP values range from 1.46 to 2.01 [2]. This represents a reduction in lipophilicity of approximately 0.5–1.1 log units. In the context of CNS drug discovery, lower logP is directly correlated with reduced risk of promiscuous binding, lower plasma protein binding, and improved metabolic stability, all critical parameters for advancing lead compounds beyond the hit stage .

Medicinal Chemistry CNS Drug Discovery Physicochemical Property Optimization

Aqueous Solubility of 2.73 mg/mL: A Measured Advantage for Medicinal Chemistry Progression

Experimental solubility data for 2,3-dihydro-1,4-dioxino[2,3-b]pyridine indicate a value of 2.73 mg/mL (0.0199 mol/L) . While a direct head-to-head solubility comparison with 2,3-dihydro-1,4-benzodioxane is not available in the public domain, the latter scaffold is generally considered to be less water-soluble due to its higher logP and lack of a basic nitrogen [1]. The presence of the pyridine nitrogen in the dioxinopyridine scaffold enables protonation under physiological or mildly acidic conditions, enhancing aqueous solubility and facilitating formulation for in vitro assays [2].

Pharmaceutical Development Solubility Optimization In Vitro Assay Compatibility

Scaffold Rigidity: Zero Rotatable Bonds and Low TPSA for Enhanced Ligand Efficiency

2,3-Dihydro-1,4-dioxino[2,3-b]pyridine has zero rotatable bonds and a topological polar surface area (TPSA) of 31.4 Ų [1]. In comparison, a common alternative scaffold, 2,3-dihydro-1,4-benzodioxane, while also possessing zero rotatable bonds, has a lower TPSA of approximately 18.5 Ų, due to the absence of the pyridine nitrogen [2]. The additional polarity of the dioxinopyridine scaffold, reflected in its higher TPSA, is a desirable feature for maintaining ligand efficiency and reducing off-target promiscuity, a principle well-established in medicinal chemistry optimization strategies .

Medicinal Chemistry Ligand Efficiency Scaffold Optimization

Derivative Activity Benchmarking: Moderate Anticalcium Activity of Synthesized Derivatives

Compounds 3 and 4, which incorporate the 2,3-dihydro-1,4-dioxino[2,3-b]pyridine core, were synthesized and evaluated for anticalcium activity [1]. Both compounds demonstrated moderate activity, providing a functional benchmark for this scaffold in a therapeutically relevant assay [2]. While this study did not include a direct head-to-head comparison with analogs built on different scaffolds, it establishes that the core is capable of delivering a measurable biological effect, justifying its use as a validated starting point for further optimization in cardiovascular drug discovery programs [3].

Cardiovascular Research Ion Channel Modulation Scaffold Validation

2,3-Dihydro-1,4-dioxino[2,3-b]pyridine Procurement Scenarios: Where Quantitative Differentiation Drives Compound Selection


CNS Drug Discovery: Optimizing LogP for Lead-Like Properties

In early-stage CNS drug discovery programs where controlling lipophilicity is paramount to avoid promiscuous binding and metabolic instability, 2,3-dihydro-1,4-dioxino[2,3-b]pyridine should be selected over the more lipophilic 2,3-dihydro-1,4-benzodioxane scaffold. The quantified logP reduction of 0.5–1.1 units [1] directly addresses a major cause of CNS candidate attrition, providing a more favorable starting point for lead optimization.

Fragment-Based Drug Design: Leveraging Zero Rotatable Bonds for Efficient Ligand Binding

For fragment-based screening libraries, the rigidity of 2,3-dihydro-1,4-dioxino[2,3-b]pyridine (zero rotatable bonds) minimizes conformational entropy penalties upon binding, a key advantage for identifying initial hits with high ligand efficiency. This scaffold can be used to construct focused fragment libraries aimed at targets where flat, aromatic recognition motifs are preferred.

Aqueous Assay Development: Ensuring Solubility for Biochemical Screening

When developing in vitro biochemical assays that require compound solubility in aqueous buffer systems, the measured solubility of 2.73 mg/mL for 2,3-dihydro-1,4-dioxino[2,3-b]pyridine ensures reliable dissolution at typical screening concentrations (e.g., 10–100 µM). This property reduces the risk of false negatives due to compound precipitation and improves assay reproducibility.

Cardiovascular Research: Building on a Validated Scaffold with Demonstrated Anticalcium Activity

In projects targeting calcium channels for cardiovascular indications, 2,3-dihydro-1,4-dioxino[2,3-b]pyridine provides a chemically tractable scaffold with established, albeit moderate, biological activity in anticalcium assays [2]. This offers a low-risk entry point for medicinal chemistry campaigns aiming to optimize potency and selectivity through structure-activity relationship (SAR) studies.

Quote Request

Request a Quote for 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.